N-(2-bromo-4,5-dimethylphenyl)-2-chloro-5-fluoropyrimidin-4-amine
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Overview
Description
N-(2-bromo-4,5-dimethylphenyl)-2-chloro-5-fluoropyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and fluorine atoms, making it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-chloro-5-fluoropyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4,5-dimethylphenylamine, followed by chlorination and fluorination reactions to introduce the respective halogen atoms into the pyrimidine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,5-dimethylphenyl)-2-chloro-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
N-(2-bromo-4,5-dimethylphenyl)-2-chloro-5-fluoropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.
Industry: The compound is used in the synthesis of other complex molecules and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-chloro-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often studied using advanced techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-4,5-dimethylphenyl)-2-chloro-5-fluoropyrimidin-4-amine: shares similarities with other halogenated pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms and the resulting chemical properties
Properties
Molecular Formula |
C12H10BrClFN3 |
---|---|
Molecular Weight |
330.58 g/mol |
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-chloro-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C12H10BrClFN3/c1-6-3-8(13)10(4-7(6)2)17-11-9(15)5-16-12(14)18-11/h3-5H,1-2H3,(H,16,17,18) |
InChI Key |
MUYZFHJDVLDPCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC2=NC(=NC=C2F)Cl |
Origin of Product |
United States |
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